molecular formula C15H12N2OS2 B5889317 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone

Katalognummer B5889317
Molekulargewicht: 300.4 g/mol
InChI-Schlüssel: CCBQVYMOHQBAOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. Therefore, TAK-659 has been extensively studied as a potential therapeutic agent for B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Wirkmechanismus

1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone works by inhibiting BTK, a key enzyme in B-cell receptor signaling. BTK plays a crucial role in B-cell development and survival, and its dysregulation has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone blocks B-cell receptor signaling and induces apoptosis in B-cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to induce apoptosis in B-cells and inhibit the proliferation of B-cell malignancies in preclinical models. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models. In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising efficacy in patients with relapsed or refractory CLL and MCL, with a favorable safety profile.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potent anti-tumor activity against various B-cell malignancies, its ability to overcome resistance to other BTK inhibitors, and its favorable safety profile. However, the limitations of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone for lab experiments include its potential toxicity and off-target effects, which may require careful dosing and monitoring.

Zukünftige Richtungen

There are several future directions for the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a therapeutic agent for B-cell malignancies. One direction is the combination of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone with other targeted agents, such as venetoclax, to enhance its anti-tumor activity and overcome resistance. Another direction is the identification of biomarkers that can predict response to 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone, which may help to personalize treatment and improve patient outcomes. Finally, the development of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone as a first-line therapy for B-cell malignancies may also be explored in future studies.

Synthesemethoden

The synthesis of 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves a series of chemical reactions, including the condensation of 2-thienylamine and 2-chloro-1,3-thiazole, followed by the coupling of the resulting intermediate with 4-aminobenzophenone. The final product is obtained after purification through column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been extensively studied in preclinical models and clinical trials for its potential therapeutic efficacy in B-cell malignancies. In preclinical studies, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has shown potent anti-tumor activity against various B-cell malignancies, including CLL, MCL, and DLBCL. In addition, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has been shown to overcome resistance to other BTK inhibitors, such as ibrutinib, in preclinical models.
In clinical trials, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has demonstrated promising results in patients with relapsed or refractory CLL and MCL. In a phase 1 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 80% in patients with relapsed or refractory CLL, with a favorable safety profile. In a phase 2 study, 1-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone showed an overall response rate of 70% in patients with relapsed or refractory MCL, with a median duration of response of 16.6 months.

Eigenschaften

IUPAC Name

1-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-10(18)11-4-6-12(7-5-11)16-15-17-13(9-20-15)14-3-2-8-19-14/h2-9H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBQVYMOHQBAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.